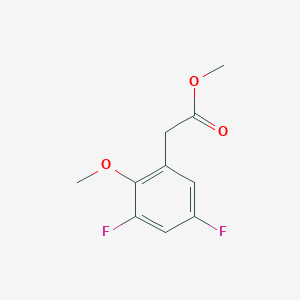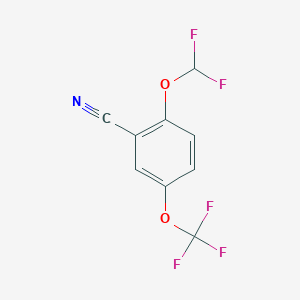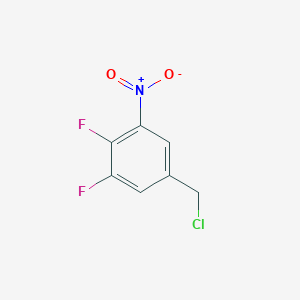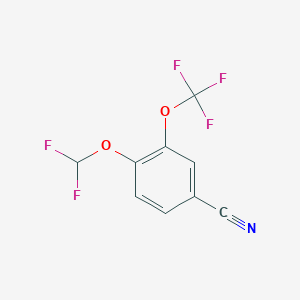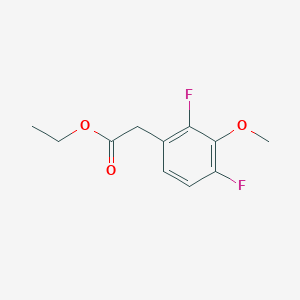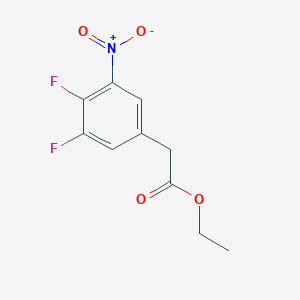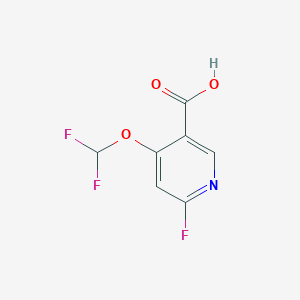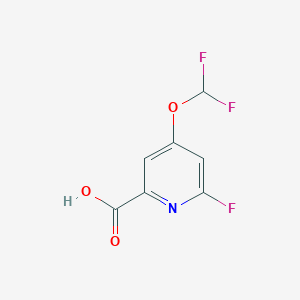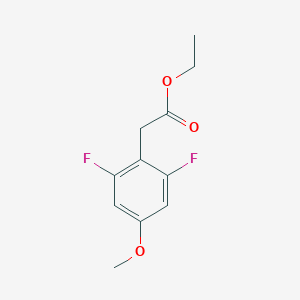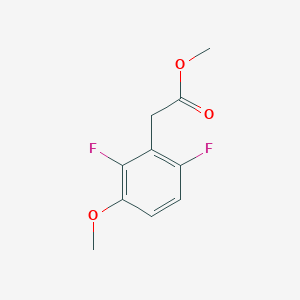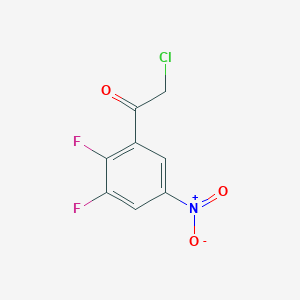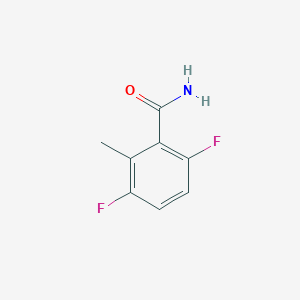![molecular formula C13H12F3NO B1413049 C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine CAS No. 1858242-39-3](/img/structure/B1413049.png)
C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine
Übersicht
Beschreibung
This compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a methyl group at the 2-position and a phenyl ring at the 5-position. The phenyl ring is further substituted with a trifluoromethyl group at the 4-position. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromaticity of the furan and phenyl rings, as well as the electronegativity of the trifluoromethyl group. These factors could affect the compound’s conformation, reactivity, and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the trifluoromethyl group, and the phenyl ring. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antipsychotic and Anticancer Applications
The trifluoromethyl group in this compound is similar to those found in many biologically active molecules. Compounds with this group have been used in the development of drugs with antipsychotic properties . Additionally, the furan ring system is present in several anticancer agents, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .
Anti-Inflammatory Agents
The structural similarity to 2-substituted-4,5-diarylpyrroles, which are potent anti-inflammatory agents, indicates that this compound could be explored for its anti-inflammatory properties. Specifically, analogs with the trifluoromethyl group have shown effectiveness against paw edema in animal models .
Pharmaceutical Synthesis: Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group is a common feature in FDA-approved drugs due to its pharmacological significance. This compound could be utilized in the synthesis of new drugs, especially since fluorine-containing compounds represent a significant portion of pharmaceuticals .
Suzuki Coupling Reactions
This compound can be used in Suzuki coupling reactions to prepare aryl or heteroaryl derivatives with the trifluoromethyl group. Such reactions are fundamental in creating complex organic molecules for various applications .
Antagonists for Hormonal Disorders
The compound’s potential to act as an antagonist for corticotropin-releasing hormone can be explored. This application is particularly relevant in the context of stress-related hormonal imbalances and disorders .
Analytical Chemistry: HPLC-DAD Method Development
The compound’s unique structure makes it suitable for analytical method development, such as high-performance liquid chromatography with diode-array detection (HPLC-DAD). This could be particularly useful for the determination of similar compounds in biological samples .
Chemical Reactivity and Stability Studies
In the field of chemical research, this compound can be investigated for its reactivity and stability. Understanding these properties is crucial for the development of new chemical entities with desired pharmacological effects .
Agrochemical Research
Given the importance of the trifluoromethyl group in agrochemicals, this compound could be studied for its potential use in developing new pesticides or herbicides. The furan ring, in particular, might offer unique interactions with biological targets in pests .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6H,7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYNKTNKZCIKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



